molecular formula C66H103N17O16SZn B1663322 Albac CAS No. 1405-89-6

Albac

货号: B1663322
CAS 编号: 1405-89-6
分子量: 1488.1 g/mol
InChI 键: QSNOBVJFKSQBBD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Albac 是一种以其抗菌特性而闻名的化合物。它主要用于兽药中,以促进牲畜的生长并提高饲料效率。 This compound 包含硫酸锌杆菌素,它是通过培养枯草芽孢杆菌在适合微生物生产杆菌素和碳酸钙的培养基上得到的细菌发酵产物的锌盐 .

准备方法

合成路线和反应条件: Albac 的制备涉及枯草芽孢杆菌的发酵。细菌在支持杆菌素生产的培养基中培养。 然后用锌盐处理发酵产物,形成硫酸锌杆菌素 .

工业生产方法: 在工业环境中,this compound 的生产涉及大规模的发酵过程。收获发酵液,提取和纯化杆菌素。然后将纯化的杆菌素与锌盐反应,生成硫酸锌杆菌素。 然后将该产品配制成颗粒预混料,用于动物饲料 .

化学反应分析

反应类型: Albac 包含硫酸锌杆菌素,主要与锌离子发生络合反应。 在正常条件下,它不会发生明显的氧化、还原或取代反应 .

常用试剂和条件: this compound 制备中涉及的主要试剂是锌盐,它与杆菌素反应生成硫酸锌杆菌素。 反应条件通常涉及控制 pH 值和温度,以确保最佳的产率和纯度 .

形成的主要产物: 杆菌素与锌盐反应形成的主要产物是硫酸锌杆菌素,它是 this compound 中的活性成分 .

科学研究应用

Growth Promotion and Feed Efficiency

Albac is extensively used in animal husbandry as a feed additive. Its primary function is to promote growth and improve feed conversion ratios in livestock. The compound works by inhibiting the growth of certain Gram-positive bacteria that can cause infections in animals, thereby allowing for better nutrient absorption and overall health improvement.

Antibacterial Research

This compound has been the subject of numerous studies focusing on its antibacterial efficacy. Research indicates that it is particularly effective against Gram-positive bacteria, making it a valuable tool in both veterinary and clinical settings. Studies have shown that this compound can significantly reduce bacterial load in infected animals, supporting its use as a therapeutic agent.

Potential Non-Antibacterial Uses

Recent investigations have explored this compound's potential beyond its antibacterial properties. Preliminary studies suggest possible applications in wound healing and tissue regeneration. For instance, research indicates that zinc bacitracin may promote cellular proliferation and migration, which are critical processes in wound healing. However, these applications are still largely in the pre-clinical stage and require further investigation to establish efficacy and safety.

Case Study 1: Growth Promotion in Swine

A study conducted on swine demonstrated that the inclusion of this compound in feed resulted in a statistically significant increase in weight gain compared to control groups without the additive. The study monitored growth rates over several weeks, concluding that this compound effectively enhances growth performance in livestock.

Case Study 2: Wound Healing Properties

In a controlled laboratory setting, researchers applied zinc bacitracin to wound models to assess its impact on healing rates. Results indicated accelerated healing times and improved tissue regeneration compared to untreated controls. This study highlights the potential for this compound as a therapeutic agent beyond its traditional applications.

Comparative Analysis of Antibiotics

The following table summarizes key comparative features of this compound with other antibiotics:

CompoundMechanism of ActionUnique Features
This compound Inhibits cell wall synthesisFormulated as zinc bacitracin; used in livestock
Bacitracin Inhibits cell wall synthesisParent compound; used topically in humans
Polymyxin B Disrupts bacterial cell membraneEffective against Gram-negative bacteria
Tylosin Inhibits protein synthesisDifferent structure; used for respiratory diseases

作用机制

Albac 的作用机制涉及抑制细菌细胞壁合成。硫酸锌杆菌素与细菌细胞壁前体结合,阻止它们掺入细胞壁。 这会导致细胞壁合成中断,最终导致细菌死亡 . 硫酸锌杆菌素的分子靶标是参与肽聚糖合成的脂质载体 .

相似化合物的比较

类似化合物:

  • 杆菌素:硫酸锌杆菌素的母体化合物,用于人类药物的局部应用。
  • 多粘菌素 B:另一种用于兽药的抗生素,但作用机制不同。
  • 泰乐菌素:一种用于兽药的抗生素,用于类似目的,但具有不同的化学结构和作用机制。

独特性: Albac 的独特之处在于它以硫酸锌杆菌素的形式配制,这提高了其在动物饲料中的稳定性和功效。 与其他抗生素不同,硫酸锌杆菌素不会被肠道吸收,从而降低了抗生素耐药性发展的风险 .

生物活性

Albac, which contains zinc bacitracin, is a natural peptide antibiotic derived from the bacterium Bacillus subtilis. It is primarily used in veterinary medicine for its growth-promoting effects and its ability to control bacterial diseases in livestock. This article delves into the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

Bacitracin operates by inhibiting bacterial cell wall synthesis. It binds to the lipid carrier that transports peptidoglycan precursors across the cytoplasmic membrane, preventing the formation of the cell wall. This mechanism is particularly effective against Gram-positive bacteria, making it a valuable agent in veterinary applications.

Pharmacological Activities

  • Antimicrobial Effects :
    • This compound exhibits significant activity against various pathogens, including Clostridium perfringens, which is known to cause enteric diseases in swine. Studies have shown that this compound has low minimum inhibitory concentration (MIC) values against these bacteria, indicating strong antimicrobial properties .
  • Growth Promotion :
    • The use of this compound in animal feed has been linked to improved growth rates and feed conversion efficiency in livestock. Research indicates that pigs treated with bacitracin show enhanced weight gain and reduced incidence of disease, particularly clostridial enteritis .
  • Immunomodulatory Effects :
    • Bacitracin may also influence immune responses in animals. Some studies suggest that it could enhance macrophage activity, thereby improving pathogen defense mechanisms . This immunomodulatory effect can be crucial for maintaining animal health and productivity.

Table 1: Summary of Key Studies on this compound's Biological Activity

Study ReferenceFocusKey Findings
Immunity EnhancementWater extracts of M. alba showed increased macrophage activity and pro-inflammatory substance production.
Antimicrobial EfficacyBacitracin effectively controlled C. perfringens infections in swine with low MIC values.
Growth PromotionTreated sows exhibited decreased weight loss and increased weaning weights of piglets.

Notable Research Outcomes

  • A study demonstrated that bacitracin can synergistically enhance the effectiveness of other antibiotics against resistant strains of bacteria like Staphylococcus aureus, reducing methicillin resistance significantly .
  • In a controlled trial with swine, the administration of this compound not only improved growth rates but also reduced the severity of enteric diseases in piglets born to treated sows .

属性

IUPAC Name

4-[[2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxymethyl)-9-(4H-imidazol-4-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;zinc
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H103N17O16S.Zn/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90;/h12-14,18-19,31,33-37,39-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNOBVJFKSQBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3C=NC=N3)CC4=CC=CC=C4.[Zn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H103N17O16SZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1405-87-4 (Parent)
Record name Bacitracin zinc [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

1488.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble in water
Record name Bacillus subtilis
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8423
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

26-29 lb/cu ft
Record name Bacillus subtilis
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8423
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Dry off-white to tan solid

CAS No.

1405-89-6, 68038-70-0
Record name Bacitracin zinc [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bacillus subtilis
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bacillus subtilis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bacillus subtilis
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8423
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Albac
Reactant of Route 2
Albac
Reactant of Route 3
Albac
Reactant of Route 4
Albac
Reactant of Route 5
Albac
Reactant of Route 6
Albac
Customer
Q & A

Q1: How does bacitracin zinc exert its antibacterial effect?

A1: Bacitracin zinc is a polypeptide antibiotic that disrupts bacterial cell wall synthesis by interfering with the dephosphorylation of C55-isoprenyl pyrophosphate. [] C55-isoprenyl pyrophosphate is a crucial lipid carrier molecule involved in transporting peptidoglycan building blocks. By inhibiting this process, bacitracin zinc prevents the formation of new peptidoglycan, ultimately leading to bacterial cell lysis.

Q2: What is the specific target of bacitracin zinc?

A2: Bacitracin zinc binds to C55-isoprenyl pyrophosphate, preventing its dephosphorylation, which is essential for the molecule's role in peptidoglycan synthesis. []

Q3: What is the molecular formula and weight of bacitracin zinc?

A3: While the exact molecular formula and weight of bacitracin zinc can vary slightly depending on the specific composition of the mixture, matrix-assisted laser desorption ionization-tandem time-of-flight mass spectrometry (MALDI-(TOF/TOF) MS) studies have been used to characterize the compound and determine its sequence coverage. [] For a detailed analysis of bacitracin A, a major component of bacitracin zinc, refer to the cited study.

Q4: What spectroscopic techniques are useful for characterizing bacitracin zinc?

A4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the functional groups and electronic transitions present in bacitracin zinc, respectively. [] MALDI-(TOF/TOF) MS is also a valuable tool for sequencing and structural characterization of this polypeptide pharmaceutical. []

Q5: In what kind of formulations is bacitracin zinc typically found?

A5: Bacitracin zinc is commonly incorporated into ointments, creams, and sprays for topical application. [, , , ] Researchers have also explored its incorporation into other delivery systems, such as PLA composites, liposomes, and niosomes, to enhance its stability and delivery properties. [, , ]

Q6: How stable is bacitracin zinc in different formulations?

A6: The stability of bacitracin zinc can vary depending on the formulation and storage conditions. Studies on bacitracin zinc-loaded PLA composites suggest a shelf life of approximately 125 days. [] Niosomal formulations of bacitracin zinc have demonstrated better stability compared to liposomes. [, ]

Q7: How does the formulation of bacitracin zinc affect its release kinetics?

A7: The release kinetics of bacitracin zinc is influenced by the formulation. For example, PLA composites exhibited a sustained release profile following a zero-order release kinetics pattern. [] Niosomes and liposomes have also been investigated for their potential to modulate the delivery of bacitracin zinc. [, ]

Q8: What challenges are associated with the topical delivery of bacitracin zinc?

A8: Enhancing the penetration capacity of bacitracin zinc through the skin barrier is a common challenge for topical delivery. [, , ] Researchers have explored various strategies, including microemulsions and nanoparticle-based systems, to improve its permeation and efficacy. []

Q9: What types of bacteria are typically susceptible to bacitracin zinc?

A9: Bacitracin zinc demonstrates broad-spectrum activity against gram-positive bacteria, including methicillin-resistant strains of Staphylococcus aureus. [] It is also effective against some gram-negative organisms, though resistance has been observed in species such as Serratia marcescens, Morganella morganii, and Proteus mirabilis. []

Q10: Has resistance to bacitracin zinc been observed?

A10: While bacitracin zinc remains effective against many bacterial strains, some level of resistance has been reported. [, ] Further research is needed to understand the mechanisms of resistance and develop strategies to mitigate its impact.

Q11: What are some alternatives to bacitracin zinc for the treatment of bacterial infections?

A14: Alternative topical antimicrobial agents include neomycin sulfate, polymyxin B sulfate, silver sulfadiazine, and mupirocin. [, ] The choice of treatment should be made based on the specific type of infection, patient factors, and potential for resistance or allergies.

Q12: Are there any alternatives to bacitracin zinc in animal feed?

A16: Researchers are exploring various alternatives to antibiotics in animal feed, including probiotics, prebiotics, organic acids, and essential oils. [, ] These alternatives aim to promote gut health, modulate the immune system, and improve overall animal performance without relying on traditional antibiotics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。